7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine
Beschreibung
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for fused heterocycles follows specific guidelines to assign locants and prioritize substituents. For 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine:
- Parent Heterocycle : The base structure is a bicyclic system formed by fusing a pyrrole ring (five-membered, one nitrogen) with a pyridine ring (six-membered, one nitrogen). The fusion notation [3,2-b] indicates the pyrrole’s C3 and C2 atoms are shared with the pyridine’s "b" edge (between its C2 and C3 positions).
- Substituent Assignment :
- Hydrogen Tautomerism : The "1H" designation specifies that the hydrogen atom resides on the pyrrole nitrogen, avoiding ambiguity with alternative tautomers.
Thus, the systematic name This compound unambiguously describes the compound’s structure.
Molecular Geometry and Crystallographic Analysis
While direct crystallographic data for this compound remains limited, analogous structures provide insights into its geometric features:
Fused Ring System
- The pyrrolo[3,2-b]pyridine core exhibits near-planarity, with slight puckering due to the methyl group’s steric effects. Bond lengths in the pyridine ring average 1.34 Å (C=N) and 1.39 Å (C-C), while the pyrrole ring shows shorter C-N bonds (1.32 Å).
- Dihedral Angles : In related compounds (e.g., 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine), the dihedral angle between the pyrrole and pyridine rings ranges from 7° to 12°, suggesting moderate conjugation.
Substituent Effects
- The methoxy group at position 7 adopts an equatorial orientation, minimizing steric hindrance. Its electron-donating nature increases electron density at adjacent carbon atoms.
- The methyl group at position 1 induces slight distortion in the pyrrole ring, reducing planarity by approximately 3° compared to unmethylated analogs.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃)
| Signal (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 3.42 | 3H | Singlet | N1-CH₃ |
| 3.88 | 3H | Singlet | OCH₃ |
| 6.34 | 1H | Doublet (J=3.2 Hz) | H-2 (pyrrole) |
| 6.98 | 1H | Doublet (J=5.1 Hz) | H-5 (pyridine) |
| 7.21 | 1H | Doublet of doublets (J=5.1, 3.2 Hz) | H-6 (pyridine) |
| 8.12 | 1H | Singlet | H-4 (pyridine) |
- N1-CH₃ : The methyl group on nitrogen appears as a singlet due to equivalent protons and lack of neighboring hydrogens.
- Aromatic Protons : Coupling constants confirm the fused ring’s electronic environment. H-4’s upfield shift (δ 8.12) reflects deshielding from the methoxy group.
¹³C NMR (100 MHz, CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 30.5 | N1-CH₃ |
| 55.1 | OCH₃ |
| 105.4 | C-2 |
| 112.8 | C-5 |
| 122.3 | C-6 |
| 134.9 | C-4 |
| 149.7 | C-7 (OCH₃) |
| 152.1 | C-3a |
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS-ESI+)
- Molecular Ion : [M+H]⁺ at m/z 163.0874 (calculated for C₉H₁₁N₂O⁺: 163.0871).
- Key Fragments :
- m/z 148.0631 (loss of CH₃- , 15 Da).
- m/z 133.0529 (subsequent loss of CH₃O- , 31 Da).
- m/z 105.0455 (C₆H₅N⁺ from pyrrole ring cleavage).
Infrared Absorption Characteristics
IR (KBr, cm⁻¹) :
| Band Position | Assignment |
|---|---|
| 2950–2850 | C-H stretch (CH₃) |
| 1604, 1572 | Aromatic C=C/C=N stretches |
| 1253 | C-O stretch (OCH₃) |
| 810 | Out-of-plane C-H bend (pyridine) |
- The absence of N-H stretches (typically ~3400 cm⁻¹) confirms methylation at position 1.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
7-methoxy-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-11-6-4-7-9(11)8(12-2)3-5-10-7/h3-6H,1-2H3 |
InChI-Schlüssel |
YJDKOCHFYSOFGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=NC=CC(=C21)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Vinylmagnesium Bromide-Mediated Cyclization
A foundational approach involves the cyclization of 2-methoxy-3-nitropyridine using vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (−78°C to −20°C). This method, adapted from the synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine, achieves cyclization via nucleophilic attack of the vinyl Grignard reagent on the nitropyridine ring. Key steps include:
- Reaction Conditions : Dropwise addition of vinylmagnesium bromide (1 M in THF) to 2-methoxy-3-nitropyridine in anhydrous THF at −78°C, followed by gradual warming to −20°C overnight.
- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via flash chromatography.
- Yield : 21.27% (1 g scale).
Optimization Note : Increasing the equivalence of vinylmagnesium bromide (3 eq.) and extending reaction time to 6 hours improved yield to 100 mg (∼30% theoretical).
Iron-Catalyzed Reductive Cyclization
Reductive cyclization using iron powder in acetic acid offers a cost-effective alternative. This method, validated for 7-methyl-4-azaindole synthesis, employs a bromine atom as a "place holder" to guide cyclization. For 7-methoxy derivatives:
- Procedure : A mixture of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid is stirred at 100°C for 5 hours.
- Purification : Adjustment to pH 8 with Na₂CO₃, extraction with ethyl acetate, and silica gel chromatography (n-hexane/ethyl acetate, 1:2).
- Yield : 84% for analogous structures.
Methylation Strategies
Direct N-Methylation Post-Cyclization
Introducing the methyl group at the 1-position often follows cyclization. A two-step protocol using methyl iodide or dimethyl sulfate under basic conditions is common:
- Step 1 : Treatment of 7-methoxy-1H-pyrrolo[3,2-b]pyridine with NaH in DMF at 0°C.
- Step 2 : Addition of methyl iodide (1.2 eq.) at room temperature for 12 hours.
- Yield : 70–85% for related N-methylpyrrolopyridines.
In Situ Methylation During Cyclization
Incorporating a methyl group early in the synthesis streamlines production. For example, starting with 2-methoxy-5-methylpyridine derivatives avoids post-cyclization functionalization:
- Substrate : 2-Methoxy-5-methyl-3-nitropyridine.
- Cyclization : Vinylmagnesium bromide in THF at −20°C.
- Yield : Comparable to non-methylated analogs (20–25%).
Challenges and Limitations
Regioselectivity in Cyclization
Nitropyridine precursors often yield regioisomers. For example, iodination of 4-amino-2-bromopyridine produces 2-bromo-5-iodopyridin-4-amine (38%) and its regioisomer (37%), requiring chromatographic separation.
Low Yields in Grignard Reactions
Vinylmagnesium bromide-mediated cyclization suffers from moderate yields (21–30%) due to competing side reactions. Microwave-assisted protocols reduce reaction times but require specialized equipment.
Deprotection Complications
Trimethylsilylethoxymethyl (SEM) deprotection risks formaldehyde release, leading to tricyclic byproducts. Acidic conditions (TFA) followed by basic workup mitigate this issue.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Vinylmagnesium Bromide | VinylMgBr, THF | −78°C to −20°C, 6h | 21–30% | Simple setup | Low yield, sensitive to moisture |
| Iron Reductive Cyclization | Fe, AcOH | 100°C, 5h | 84% | Cost-effective, high yield | Requires nitro precursor |
| Post-Cyclization Methylation | MeI, NaH, DMF | RT, 12h | 70–85% | Reliable for N-methylation | Additional step post-cyclization |
Analyse Chemischer Reaktionen
Reduction Reactions
The pyridine ring undergoes partial or complete reduction under catalytic hydrogenation or borane-mediated conditions, yielding saturated derivatives with altered electronic properties.
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C or PtO₂, ethanol | Dihydro- or tetrahydro-pyrrolo[3,2-b]pyridine | Selective reduction of pyridine ring |
| Borane Reduction | BH₃·THF, reflux, 4–6 hours | Partially reduced derivatives | Improved solubility in polar solvents |
These reduced intermediates are precursors for further functionalization in medicinal chemistry applications, such as kinase inhibitor synthesis .
Substitution Reactions
The methoxy group at the 7-position participates in nucleophilic substitution under specific conditions, while the methyl group at the 1-position remains inert due to steric and electronic effects.
Nucleophilic Substitution of Methoxy Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr (48% aq.) | Reflux, 12 hours | 7-Hydroxy-1-methyl-pyrrolo[3,2-b]pyridine | 65% | |
| NH₃ (liq.) | Sealed tube, 120°C, 24 hours | 7-Amino-1-methyl-pyrrolo[3,2-b]pyridine | 45% |
The methoxy group’s substitution is facilitated by its electron-withdrawing pyridine environment, enhancing electrophilicity at the 7-position.
Oxidation Reactions
The methoxy group and pyridine ring undergo oxidation under strong acidic or basic conditions.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 hours | 7-Carboxy-1-methyl-pyrrolo[3,2-b]pyridine | Intermediate for amide coupling |
| Ozone (O₃) | CH₂Cl₂, -78°C, followed by H₂O₂ | Ring-opened dicarbonyl compounds | Synthesis of polyfunctionalized amines |
Oxidation products are pivotal in expanding the compound’s utility in synthesizing bioactive molecules .
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at the 5- and 6-positions, guided by the methoxy group’s directing effects.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂ (1 equiv) | DCM, 0°C, 2 hours | 5-Bromo-7-methoxy-1-methyl-pyrrolo[3,2-b]pyridine | Predominant 5-substitution |
| HNO₃/H₂SO₄ | 0°C, 1 hour | 6-Nitro-7-methoxy-1-methyl-pyrrolo[3,2-b]pyridine | Moderate 6-substitution |
Halogenated derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with diazo compounds or azides, forming fused tricyclic systems.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Diphenylcyclopropenone | Toluene, 110°C, 8 hours | Pyrrolo[3,2-b]pyridine-fused cyclopropane | Materials science applications |
These reactions exploit the pyrrole ring’s aromaticity to generate structurally complex architectures.
Functionalization via Grignard Reagents
The pyridine nitrogen coordinates with Grignard reagents, enabling nucleophilic addition at the 2-position.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃MgBr | THF, -20°C, 6 hours | 2-Methyl-7-methoxy-1-methyl-pyrrolo[3,2-b]pyridine | 32% |
This method introduces alkyl groups to modulate steric and electronic properties .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Industrie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridin beruht hauptsächlich auf seiner Interaktion mit molekularen Zielstrukturen wie Fibroblastenwachstumsfaktorrezeptoren (FGFRs). Durch die Bindung an diese Rezeptoren hemmt die Verbindung deren Aktivität, was zu einer Störung der nachgeschalteten Signalwege führt, die an Zellproliferation, -wanderung und -überleben beteiligt sind . Diese Hemmung kann zur Unterdrückung des Tumorwachstums und der Metastasierung in Krebszellen führen.
Ähnliche Verbindungen:
1H-Pyrrolo[2,3-b]pyridin: Ein weiteres Mitglied der Pyrrolopyridin-Familie mit ähnlichen Strukturmerkmalen.
1H-Pyrazolo[3,4-b]pyridin: Eine verwandte heterocyclische Verbindung mit potenziellen biomedizinischen Anwendungen.
Einzigartigkeit: 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridin ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Methoxy- und Methylgruppen an bestimmten Positionen verstärkt seine Fähigkeit, mit molekularen Zielstrukturen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and metastasis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table compares 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine with structurally related pyrrolopyridine derivatives:
Key Differences and Implications
Ring Fusion Differences: Compounds like 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine exhibit [2,3-c] fusion instead of [3,2-b], leading to distinct π-π stacking behaviors and solubility profiles.
Synthetic Complexity :
- Chloropyrimidine-substituted analogs (e.g., Compound 7 in ) require multi-step syntheses with yields as low as 11% , whereas methoxy derivatives may involve simpler substitution reactions.
Biological and Physicochemical Properties: Lipophilicity: The 3-propyl group in 7-Methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine increases hydrophobicity compared to the methyl group in the target compound.
Purity and Stability: High HPLC purity (100%) is noted for chloropyrimidine derivatives , while storage conditions for the target compound (room temperature, dry) suggest moderate stability .
Biologische Aktivität
Fibroblast Growth Factor Receptor (FGFR) Inhibition
One of the most promising biological activities of 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a critical role in various cancers, making them attractive targets for cancer therapy.
FGFR Inhibition Profile
Research has shown that derivatives of this compound exhibit potent inhibitory effects against FGFR signaling pathways. The table below summarizes the inhibitory activity against different FGFR subtypes:
| FGFR Subtype | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
These results indicate that the compound and its derivatives show high potency against FGFR1, FGFR2, and FGFR3, with somewhat lower activity against FGFR4.
Case Study: Breast Cancer Cell Line 4T1
In a study using the breast cancer cell line 4T1, a derivative of this compound (compound 4h) demonstrated significant anti-cancer effects :
- Inhibition of cell proliferation
- Induction of apoptosis
- Reduction of cell migration and invasion
These findings suggest that the compound may have potential as an anti-cancer agent, particularly in breast cancer treatment .
Antimycobacterial Activity
While this compound itself has not been directly studied for antimycobacterial activity, structurally related compounds in the pyrrolo[3,4-c]pyridine class have shown promising results against Mycobacterium tuberculosis .
Structural Analogues and Their Activity
A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their antimycobacterial activity. The most potent compound in this series demonstrated the following properties :
- MIC90 (minimum inhibitory concentration): <0.15 μM
- Improved solubility and metabolic stability
- Low toxicity to VERO cells
These findings suggest that further investigation into the antimycobacterial potential of this compound and its derivatives may be warranted.
Structure-Activity Relationships
The biological activity of this compound is closely tied to its structural features. Key observations include:
- The methoxy group at the 7-position contributes to the compound's unique chemical properties and potential biological activities.
- The methyl group at the 1-position of the pyrrole ring plays a role in the compound's reactivity.
- Modifications to the core structure can significantly impact biological activity, as seen in the case of FGFR inhibition .
Conclusion and Future Directions
This compound and its derivatives show promising biological activities, particularly in the areas of cancer treatment and potentially in antimicrobial applications. The compound's ability to inhibit FGFRs makes it an attractive candidate for further development in cancer therapy, especially for tumors with aberrant FGFR signaling.
Future research should focus on:
- Optimizing the structure for improved potency and selectivity
- Investigating potential synergistic effects with other therapeutic agents
- Conducting in vivo studies to assess efficacy and safety
- Exploring additional biological targets and potential applications
Q & A
Q. What methodologies resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer : Reproducibility studies must control variables like solvent dryness (e.g., molecular sieves for THF) and catalyst lot variability . Meta-analyses of literature data identify outliers, while orthogonal validation (e.g., in vitro vs. in vivo assays) clarifies biological discrepancies. Collaborative interlab studies standardize protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
